molecular formula C4H10N4O B058607 3-(Carbamimidoyl)-1,1-dimethylurea CAS No. 118632-64-7

3-(Carbamimidoyl)-1,1-dimethylurea

Cat. No.: B058607
CAS No.: 118632-64-7
M. Wt: 130.15 g/mol
InChI Key: YMYQMVUUWPSXRQ-UHFFFAOYSA-N
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Description

3-(Carbamimidoyl)-1,1-dimethylurea: is an organic compound with a unique structure that includes a carbamimidoyl group attached to a dimethylurea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Carbamimidoyl)-1,1-dimethylurea typically involves the reaction of dimethylurea with a suitable carbamimidoylating agent. One common method includes the use of cyanamide or its derivatives under controlled conditions to introduce the carbamimidoyl group. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-(Carbamimidoyl)-1,1-dimethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The carbamimidoyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing functional group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, organic solvents like dichloromethane or acetonitrile.

Major Products:

    Oxidation: Urea derivatives with additional oxygen functionalities.

    Reduction: Amine derivatives with reduced nitrogen functionalities.

    Substitution: Substituted urea derivatives with various functional groups.

Scientific Research Applications

Chemistry: 3-(Carbamimidoyl)-1,1-dimethylurea is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 3-(Carbamimidoyl)-1,1-dimethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamimidoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can disrupt metabolic pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

    1-Carbamimidoyl-1-methylurea: Similar structure with one less methyl group.

    3-Carbamimidoyl-1,1-diethylurea: Similar structure with ethyl groups instead of methyl groups.

    1-Carbamimidoyl-3-methylurea: Similar structure with the carbamimidoyl group attached to a different position.

Uniqueness: 3-(Carbamimidoyl)-1,1-dimethylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups on the urea backbone enhances its stability and reactivity compared to similar compounds with different alkyl substitutions.

Properties

IUPAC Name

3-(diaminomethylidene)-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4O/c1-8(2)4(9)7-3(5)6/h1-2H3,(H4,5,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYQMVUUWPSXRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80603139
Record name N'-(Diaminomethylidene)-N,N-dimethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118632-64-7
Record name N'-(Diaminomethylidene)-N,N-dimethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Carbamimidoyl)-1,1-dimethylurea
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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